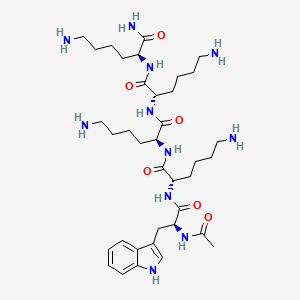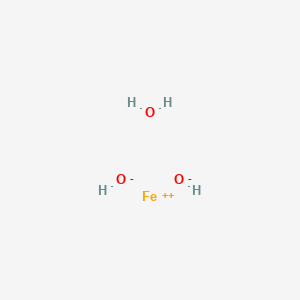
Iron(2+);dihydroxide;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iron(2+);dihydroxide;hydrate, also known as iron(II) hydroxide hydrate, is an inorganic compound with the chemical formula Fe(OH)₂·xH₂O. It is commonly referred to as ferrous hydroxide. This compound is typically a greenish solid, although it can appear white when pure. It is known for its limited solubility in water and its tendency to oxidize when exposed to air, forming iron(III) hydroxide.
Preparation Methods
Synthetic Routes and Reaction Conditions
Iron(II) hydroxide hydrate can be synthesized through the reaction of iron(II) salts with hydroxide ions. A common laboratory method involves the reaction of iron(II) sulfate with sodium hydroxide:
FeSO4+2NaOH→Fe(OH)2+Na2SO4
This reaction produces iron(II) hydroxide as a precipitate. The reaction must be carried out in an oxygen-free environment to prevent oxidation of iron(II) to iron(III).
Industrial Production Methods
In industrial settings, iron(II) hydroxide is often produced as a by-product in the synthesis of other iron compounds. For example, it can form during the production of siderite (iron carbonate) if the crystal growth conditions are not perfectly controlled .
Chemical Reactions Analysis
Types of Reactions
Iron(II) hydroxide undergoes several types of chemical reactions, including:
- When exposed to air, iron(II) hydroxide oxidizes to form iron(III) hydroxide:
Oxidation: 4Fe(OH)2+O2+2H2O→4Fe(OH)3
Under anaerobic conditions, iron(II) hydroxide can be reduced by protons to form magnetite (iron(II,III) oxide) and molecular hydrogen:Reduction: 3Fe(OH)2→Fe3O4+H2+2H2O
Common Reagents and Conditions
Common reagents used in reactions with iron(II) hydroxide include strong bases like sodium hydroxide and oxidizing agents like oxygen. The conditions often involve controlling the atmosphere to prevent unwanted oxidation or reduction.
Major Products
The major products formed from reactions involving iron(II) hydroxide include iron(III) hydroxide and magnetite, depending on the reaction conditions.
Scientific Research Applications
Iron(II) hydroxide has a range of applications in scientific research and industry:
Water Treatment: It is used in water treatment processes to remove contaminants like arsenic, selenium, and phosphate.
Battery Technology: Iron(II) hydroxide is used in Nickel-Iron batteries as an active material.
Radiation Shielding: Due to its ability to absorb neutrons, iron(II) hydroxide is used in nuclear energy systems for radiation shielding.
Mechanism of Action
The mechanism by which iron(II) hydroxide exerts its effects depends on its application. In water treatment, it adsorbs contaminants onto its surface, where they are subsequently reduced by iron(II) ions. In batteries, it undergoes redox reactions, cycling between iron(II) and iron(III) states to store and release energy .
Comparison with Similar Compounds
Iron(II) hydroxide can be compared with other iron compounds such as:
Iron(III) hydroxide: Unlike iron(II) hydroxide, iron(III) hydroxide is a brown compound formed by the oxidation of iron(II) hydroxide.
Iron(II) oxide: This compound is similar in that it contains iron in the +2 oxidation state, but it differs in its structure and properties.
Iron(II) hydride: This is a less stable compound compared to iron(II) hydroxide and has limited practical applications.
Iron(II) hydroxide is unique in its ability to undergo reversible redox reactions, making it valuable in applications like battery technology and water treatment.
Properties
CAS No. |
50599-28-5 |
|---|---|
Molecular Formula |
FeH4O3 |
Molecular Weight |
107.88 g/mol |
IUPAC Name |
iron(2+);dihydroxide;hydrate |
InChI |
InChI=1S/Fe.3H2O/h;3*1H2/q+2;;;/p-2 |
InChI Key |
ZTEAHBPTRRHAEW-UHFFFAOYSA-L |
Canonical SMILES |
O.[OH-].[OH-].[Fe+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[6-([1,1'-Biphenyl]-4-yl)-4-phenyl-1,3,5-triazin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14245495.png)
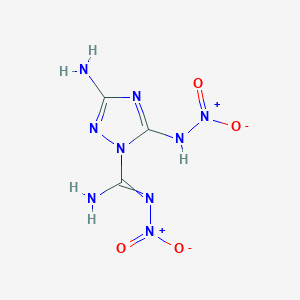
![[(3S,8R,9S,10R,13S,14S)-3-acetyloxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-7-yl] butanoate](/img/structure/B14245501.png)
![2,3-Bis[(4-methoxyphenyl)methyl]butanedinitrile](/img/structure/B14245502.png)
![N-[5-(2-Cyclohexylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]nicotinamide](/img/structure/B14245505.png)

![Benzamide, N-[4-(4-chlorophenyl)-2-thiazolyl]-4-fluoro-](/img/structure/B14245516.png)
![2H-Pyrido[1,2-a]pyrimidin-2-one, 4,7-dimethyl-](/img/structure/B14245524.png)
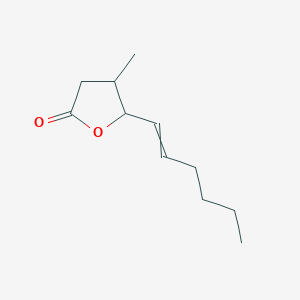
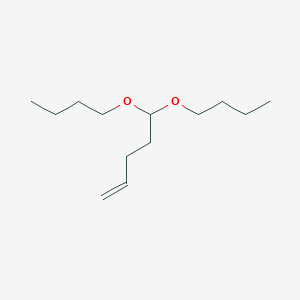
![Cyclohexanecarboxamide, N-[[(4-methylphenyl)sulfonyl]phenylmethyl]-](/img/structure/B14245546.png)
![[1-(4-Chlorophenyl)cyclobutyl]methanamine;hydrochloride](/img/structure/B14245549.png)

